molecular formula C12H14N2O B8661711 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole

1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B8661711
M. Wt: 202.25 g/mol
InChI Key: XZMVAOUJPDQKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889727B2

Procedure details

3.88 g of 1-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazol was dissolved in 40 ml of methylene chloride, and 32 ml of 1 M solution of borontribromide in methylene chloride was added and stirred at room temperature for 1.5 hours. The reaction mixture was added to 150 ml of water, neutralized with 1N-sodium hydroxide and extracted with 150 ml of ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure, and purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to yield 2.83 g of the title compound.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[N:10]1.O.[OH-].[Na+]>C(Cl)Cl>[CH3:15][C:11]1[CH:12]=[C:13]([CH3:14])[N:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[OH:2])[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1N=C(C=C1C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 150 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=NN(C(=C1)C)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.